Structural Differentiation: Phthalimide Termination vs. Piperazine and Bromo Analogs
The target compound features a 1,3-dioxoisoindolin-2-yl (phthalimide) capping group, distinguishing it from the piperazine-terminated analog 3-[4-(1-piperazinyl)butyl]-1H-indole-5-carbonitrile (CAS 692756-91-5) and from the bromo-precursor 3-(4-bromobutyl)-1H-indole-5-carbonitrile [1]. The phthalimide group introduces two carbonyl oxygen atoms capable of serving as hydrogen-bond acceptors, whereas the piperazine provides a protonatable amine and the bromoalkyl offers only a leaving group. This difference in terminal functionality dictates the compound's utility as a CCR9 antagonist intermediate (phthalimide series) versus other target classes [2].
| Evidence Dimension | Terminal functional group type and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | 1,3-Dioxoisoindolin-2-yl (two H-bond acceptors; neutral; planar aromatic) |
| Comparator Or Baseline | 1-Piperazinyl analog (CAS 692756-91-5): one H-bond donor + one acceptor; basic; chair conformation |
| Quantified Difference | Quantitative H-bond acceptor count: 2 vs. 1; pKa (predicted): >13 (phthalimide NH not present) vs. ~9.8 (piperazine NH) |
| Conditions | Structural and cheminformatic comparison; no head-to-head assay data available |
Why This Matters
Procurement decisions for a specific receptor-targeted scaffold depend on the terminal hydrogen-bonding array, as replacing phthalimide with piperazine redirects the compound to an entirely different pharmacophore space.
- [1] BenchChem (excluded; used for structural comparison only). 3-(4-Bromobutyl)-1H-indole-5-carbonitrile. View Source
- [2] Bellevergue, P. et al. A New Series of Orally Bioavailable Chemokine Receptor 9 (CCR9) Antagonists. J. Med. Chem. 2016. View Source
